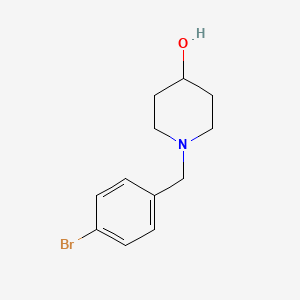

1-(4-Bromobenzyl)piperidin-4-ol

Übersicht

Beschreibung

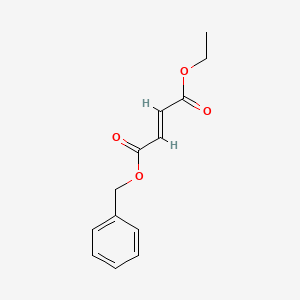

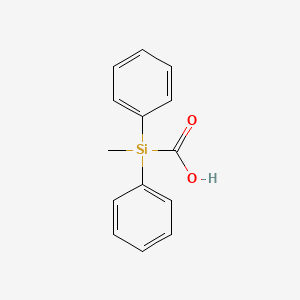

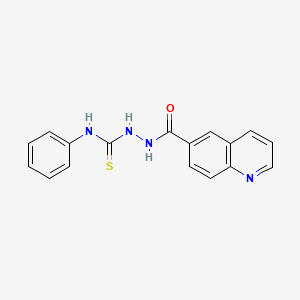

1-(4-Bromobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromobenzyl group attached to the piperidine ring, which also contains a hydroxyl group at the fourth position

Wirkmechanismus

Target of Action

The primary target of 1-(4-Bromobenzyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 entry into cells .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound disrupts the normal function of the receptor, preventing the entry of HIV-1 strains into cells . This disruption can slow the progression of HIV-1 infection and improve response to treatment .

Pharmacokinetics

The compound’s antagonistic activity against the ccr5 receptor suggests it has sufficient bioavailability to interact with its target .

Result of Action

The result of this compound’s action is the prevention of HIV-1 entry into cells, which can slow the progression of HIV-1 infection and improve response to treatment . This compound has shown potential for the treatment of HIV-1 .

Action Environment

The action of this compound is influenced by the biological environment in which it operates. Factors such as the presence of the CCR5 receptor and the strain of HIV-1 can impact the compound’s efficacy

Biochemische Analyse

Biochemical Properties

1-(4-Bromobenzyl)piperidin-4-ol has been found to interact with the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays an essential role in the entry process of HIV-1 . The antagonistic activities of this compound against CCR5 have been evaluated, suggesting its potential role in the treatment of HIV .

Cellular Effects

In cellular studies, this compound has shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . It was found to be highly active against both chloroquine-sensitive and resistant strains of P. falciparum .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CCR5 receptor. It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be fully elucidated. Its inhibitory effects on P. falciparum growth were observed at concentrations as low as 40 μg/mL .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been reported, it is suggested that further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

Metabolic Pathways

Given its interaction with the CCR5 receptor, it may be involved in pathways related to immune response and HIV-1 infection .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Given its interaction with the CCR5 receptor, it is likely to be distributed in tissues where this receptor is expressed .

Subcellular Localization

Given its interaction with the CCR5 receptor, it is likely to be localized in the cell membrane where this receptor is expressed .

Vorbereitungsmethoden

The synthesis of 1-(4-Bromobenzyl)piperidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and piperidin-4-ol.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Synthetic Route: The 4-bromobenzyl chloride is reacted with piperidin-4-ol under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Analyse Chemischer Reaktionen

1-(4-Bromobenzyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom, resulting in the formation of piperidin-4-ol derivatives.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, using appropriate reagents and conditions.

Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromobenzyl)piperidin-4-ol has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential treatments for neurological disorders and infectious diseases.

Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and therapeutic potential.

Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromobenzyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

1-(4-Fluorobenzyl)piperidin-4-ol: Similar in structure but with a fluorine atom instead of bromine, which may result in different pharmacological properties.

1-(4-Chlorobenzyl)piperidin-4-ol: Contains a chlorine atom, which can influence its reactivity and biological activity.

1-(4-Methylbenzyl)piperidin-4-ol: The presence of a methyl group instead of a halogen can lead to variations in its chemical and biological behavior.

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVVFZJCQAZNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)

![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)

amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)